

# Application Notes and Protocols: The Role of Indenocarbazole in Perovskite Solar Cell Architecture

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## Compound of Interest

**Compound Name:** 7,7-Dimethyl-5,7-dihydroindeno[2,1-*b*]carbazole

**Cat. No.:** B567248

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## Introduction

Perovskite solar cells (PSCs) have demonstrated remarkable progress in photovoltaic technology, with power conversion efficiencies rivaling those of conventional silicon-based solar cells. A critical component within the PSC architecture is the hole-transporting material (HTM), which plays a pivotal role in extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, thereby minimizing charge recombination and enhancing device performance and stability.

Indenocarbazole and its derivatives have emerged as a promising class of organic materials for this purpose. Their rigid and planar molecular structure, coupled with tunable electronic properties, offers significant advantages over the commonly used HTM, spiro-OMeTAD, including high hole mobility, excellent thermal stability, and facile synthesis. Furthermore, specific indenocarbazole derivatives have been shown to act as effective defect passivators at the perovskite interface, a crucial strategy for improving both the efficiency and longevity of PSCs.

These application notes provide a comprehensive overview of the role of indenocarbazole-based materials in perovskite solar cell architecture, detailing their application as both HTMs

and defect passivators. Detailed experimental protocols for the synthesis of key indenocarbazole derivatives and the fabrication of high-performance PSCs are provided, along with a summary of key performance data.

## Data Presentation: Performance of Indenocarbazole-Based Perovskite Solar Cells

The following table summarizes the key performance metrics of perovskite solar cells incorporating various indenocarbazole derivatives as the hole-transporting layer, with a comparison to the standard HTM, spiro-OMeTAD.

Hole-Transporting Material (HTM)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Architecture	Reference
Indenocarbazole Derivatives						
Py-Cz (passivation)	>1.1	-	-	>20	n-i-p	[1][2][3]
M129	-	-	-	>20	n-i-p	
C202	-	-	-	17.7	n-i-p	
SGT-405	-	-	-	14.79	n-i-p	[4]
Reference HTM						
spiro-OMeTAD	~1.1	~24	~77	~21	n-i-p	[5]

Note: '-' indicates data not explicitly available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication

conditions.

## Experimental Protocols

### Synthesis of a Pyridine-Carbazole (Py-Cz) Defect Passivator

This protocol describes a general synthesis method for a pyridine-carbazole molecule, which has been shown to be an effective defect passivator in perovskite solar cells.[1][2][3]

#### Materials:

- Carbazole
- 4-Bromopyridine hydrochloride
- Potassium carbonate ( $K_2CO_3$ )
- Copper(I) iodide ( $CuI$ )
- 1,10-Phenanthroline
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene, anhydrous
- Dichloromethane ( $CH_2Cl_2$ )
- Silica gel for column chromatography

#### Procedure:

- N-Arylation of Carbazole:
  - In a round-bottom flask, combine carbazole (1 equivalent), 4-bromopyridine hydrochloride (1.2 equivalents), potassium carbonate (3 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.1 equivalents).
  - Add anhydrous DMF to dissolve the reactants.

- Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into water.
- Extract the product with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pyridine-carbazole product.

## Fabrication of a n-i-p Perovskite Solar Cell with an Indenocarbazole-Based HTM

This protocol outlines the fabrication of a standard mesoporous n-i-p perovskite solar cell.

### Materials and Solutions:

- Substrates: Fluorine-doped tin oxide (FTO) coated glass.
- Electron Transport Layer (ETL):
  - Compact  $\text{TiO}_2$  (c- $\text{TiO}_2$ ) blocking layer solution (e.g., titanium diisopropoxide bis(acetylacetone) in isopropanol).
  - Mesoporous  $\text{TiO}_2$  (mp- $\text{TiO}_2$ ) paste (e.g., 30NR-D, diluted in ethanol).
- Perovskite Precursor Solution: e.g., for  $(\text{FAPbI}_3)_{0.85}(\text{MAPbBr}_3)_{0.15}$ : 1.1 M FAI, 0.2 M MABr, 1.1 M  $\text{PbI}_2$ , and 0.22 M  $\text{PbBr}_2$  in a 4:1 (v/v) mixture of DMF and DMSO.
- Hole-Transporting Layer (HTL) Solution:
  - Indenocarbazole derivative (e.g., 20-80 mg/mL in chlorobenzene).

- Additives (optional but common): 4-tert-butylpyridine (TBP) and Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile).
- Metal Electrode: Gold (Au) or Silver (Ag).

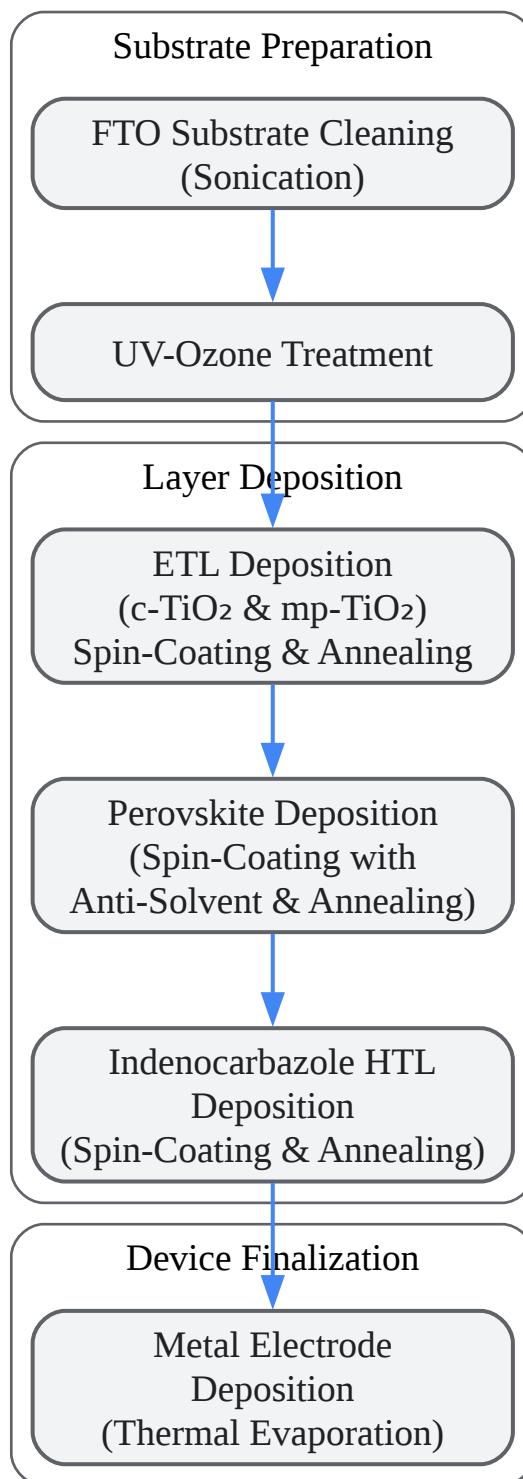
#### Device Fabrication Procedure:

- Substrate Cleaning:
  - Sequentially sonicate the FTO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[\[6\]](#)
  - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.[\[6\]](#)
- Deposition of the Electron Transport Layer (ETL):
  - Deposit a compact  $\text{TiO}_2$  layer by spin-coating at, for example, 2000 rpm for 30 seconds, followed by annealing at 500 °C for 30 minutes.[\[6\]](#)
  - After cooling, deposit the mesoporous  $\text{TiO}_2$  layer by spin-coating at, for example, 4000 rpm for 20 seconds, followed by annealing at 500 °C for 30 minutes.[\[6\]](#)
- Perovskite Layer Deposition:
  - Transfer the substrates into a nitrogen-filled glovebox.
  - Deposit the perovskite precursor solution onto the  $\text{TiO}_2$  layer. A two-step spin-coating process is common: e.g., 1000 rpm for 10 seconds, then 5000 rpm for 30 seconds.[\[6\]](#)
  - During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program.
  - Anneal the films on a hotplate at 100-150 °C for 30-60 minutes.[\[6\]](#)[\[7\]](#)
- Hole-Transporting Layer (HTL) Deposition:

- After the perovskite layer has cooled, deposit the indenocarbazole HTL solution by spin-coating at, for example, 4000 rpm for 30 seconds.[6]
- The substrate is then typically annealed at a moderate temperature, for instance, 100°C for 10 minutes, to remove the solvent and improve the film quality.[8][9]

- Metal Electrode Deposition:
  - Define the active area of the device using a shadow mask.
  - Deposit the metal electrode (e.g., 80-100 nm of gold) by thermal evaporation under high vacuum.[6]

## Visualizations

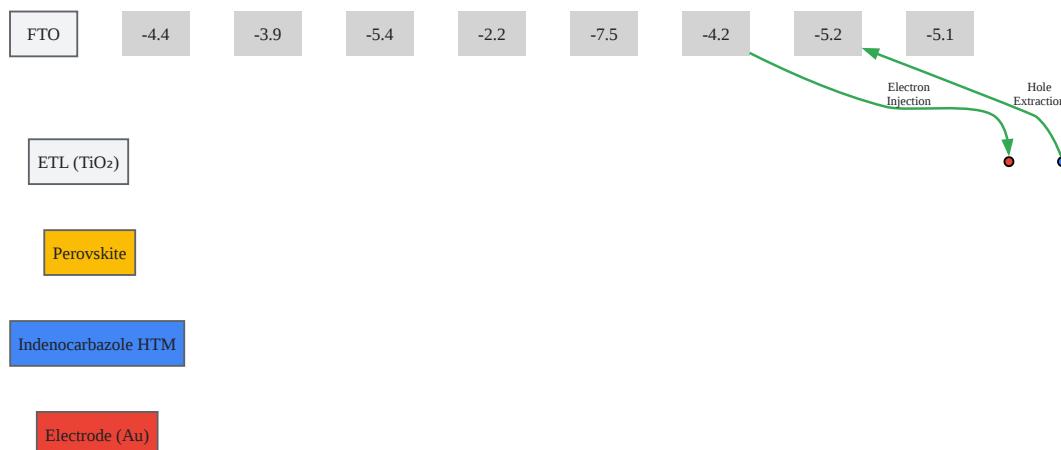
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Experimental workflow for perovskite solar cell fabrication.



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Mechanism of defect passivation by pyridine-carbazole.



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Energy level diagram and charge transfer in a PSC.

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